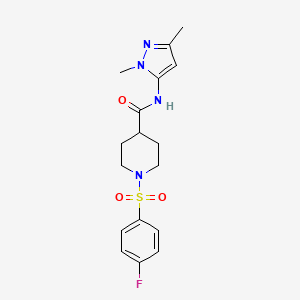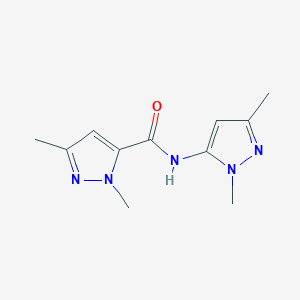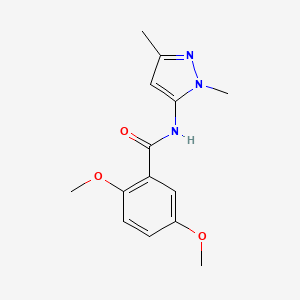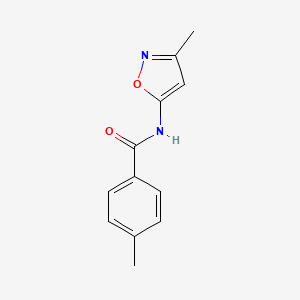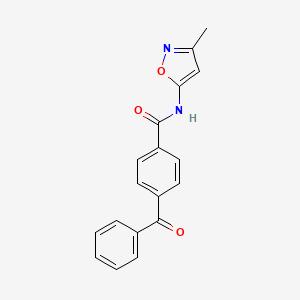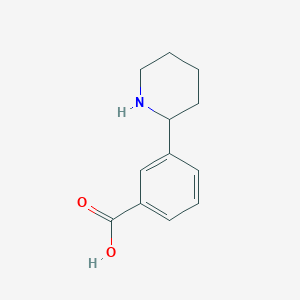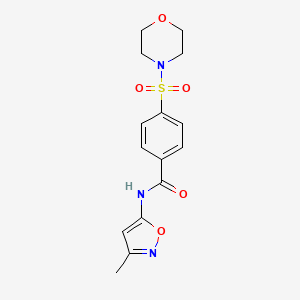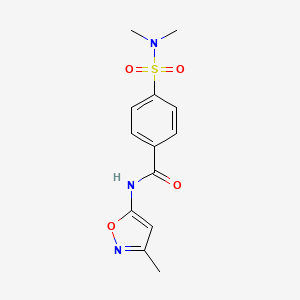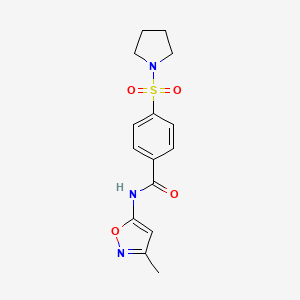
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide, commonly referred to as MOPB, is an organic compound with a wide range of applications in the scientific and research fields. Its unique structure, which consists of an oxazole ring, a pyrrolidine ring, and a benzamide group, makes it a versatile and useful molecule for a variety of applications. MOPB has been used as a starting material for the synthesis of various compounds, and it is also used in the synthesis of high-performance polymers and other materials. In addition, it has been extensively studied for its potential applications in drug delivery and biochemistry.
Applications De Recherche Scientifique
MOPB has a wide range of applications in scientific and research fields. It can be used as a starting material for the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. In addition, it has been used in the synthesis of high-performance polymers and other materials. It has also been used as a catalyst for various reactions, such as the Mitsunobu reaction and the Wittig reaction. Furthermore, it has been extensively studied for its potential applications in drug delivery and biochemistry.
Mécanisme D'action
Target of Action
The primary target of VU0633059-1 is the CAG repeat expansion that causes all nine known polyglutamine diseases including Huntington’s Disease (HD), Spinocerebellar Ataxia type 1 (SCA1) and type 3 (SCA3) . The CAG repeat expansion is a genetic mutation that results in an abnormally long chain of glutamine amino acids in certain proteins. This leads to the formation of misfolded proteins that aggregate and cause cellular toxicity .
Mode of Action
VU0633059-1 is an antisense oligonucleotide (ASO) investigational therapy . ASOs are short, synthetic pieces of DNA that can bind to the messenger RNA (mRNA) produced by the faulty gene. By binding to the mRNA, the ASO prevents the production of the faulty protein. In the case of VU0633059-1, it is designed to target the CAG repeat expansion, thereby reducing the production of the mutant proteins .
Biochemical Pathways
The action of VU0633059-1 affects the protein synthesis pathway . By targeting the mRNA produced by the faulty gene, it prevents the translation of the mutant proteins. This results in a significant and dose-dependent reduction of mutant huntingtin protein (mHTT) and improvement in motor function in disease mouse models of HD . Similarly, significant reductions of mutant ATXN1 (mATXN1) and mutant ATXN3 (mATXN3) protein levels were observed in disease mouse models and patient cell models of SCA1 and SCA3, respectively .
Result of Action
The action of VU0633059-1 leads to a significant reduction in the levels of the mutant proteins associated with HD, SCA1, and SCA3 . This is expected to alleviate the symptoms of these diseases by reducing the toxic effects of the mutant proteins. In preclinical studies, significant improvements in motor function were observed in disease mouse models of HD .
Avantages Et Limitations Des Expériences En Laboratoire
MOPB has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. In addition, its ability to form complexes with metal ions and its ability to bind to proteins and other molecules make it useful for drug delivery and biochemistry applications. However, there are some limitations to using MOPB in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, its reactivity can be unpredictable and can lead to unwanted side reactions.
Orientations Futures
MOPB has a wide range of potential future applications. It could be used in the development of new and improved drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antiviral drugs. In addition, it could be used in the development of new and improved materials, such as high-performance polymers and biomaterials. Furthermore, it could be used in the development of new and improved drug delivery systems, such as nanoparticles and liposomes. Finally, it could be used in the development of new and improved biochemical and physiological assays, such as those for the detection of proteins and other molecules.
Méthodes De Synthèse
MOPB can be synthesized using a variety of methods, including the Mitsunobu reaction, the Steglich esterification, and the Wittig reaction. The Mitsunobu reaction is the most commonly used method for synthesizing MOPB, as it is a simple and efficient method that produces high yields of the desired product. The reaction involves the reaction of an alcohol with a phosphine oxide in the presence of a base, such as triphenylphosphine or diisopropylethylamine. The Steglich esterification is another common method for synthesizing MOPB, which involves the reaction of an acid with an alcohol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The Wittig reaction is another method for synthesizing MOPB, which involves the reaction of an aldehyde or ketone with a phosphonium salt, such as triphenylphosphine, in the presence of a base, such as sodium hydroxide or potassium hydroxide.
Propriétés
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11-10-14(22-17-11)16-15(19)12-4-6-13(7-5-12)23(20,21)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INANZZVYLHZDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

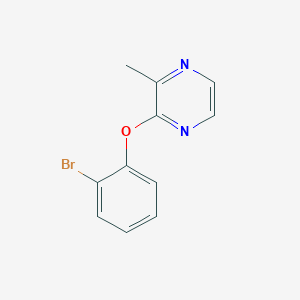
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)

![N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B6534458.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)
![3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B6534467.png)
